molecular formula C4H8N4O2 B8084740 (2S,3S)-2-amino-3-azidobutanoic acid

(2S,3S)-2-amino-3-azidobutanoic acid

Cat. No.: B8084740
M. Wt: 144.13 g/mol
InChI Key: VFSRYBKOKKWXQW-HRFVKAFMSA-N
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Description

(2S,3S)-2-Amino-3-azidobutanoic acid is a non-proteinogenic amino acid derivative characterized by an azido (-N₃) functional group at the β-carbon position. This compound is synthesized for applications in peptide chemistry, click chemistry, and medicinal research due to its reactive azide group, which enables bioorthogonal conjugation .

Molecular Formula: C₄H₈N₄O₂·HCl (hydrochloride salt form)
Molecular Weight: 144.13 (free acid) + 36.45 (HCl) = 180.58 g/mol
Key Features:

  • Stereochemistry: (2S,3S) configuration ensures chiral specificity.
  • Reactivity: The azide group facilitates Huisgen cycloaddition with alkynes.
  • Commercial Availability: Sold as a hydrochloride salt by Iris Biotech GmbH in quantities ranging from 100 mg to 5 g, with prices starting at €145.00 .

Properties

IUPAC Name

(2S,3S)-2-amino-3-azidobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O2/c1-2(7-8-6)3(5)4(9)10/h2-3H,5H2,1H3,(H,9,10)/t2-,3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSRYBKOKKWXQW-HRFVKAFMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)N)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Amino Acids with Hydroxy/Azido Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Features Reference
(2S,3S)-2-Amino-3-azidobutanoic acid C₄H₈N₄O₂ 144.13 Azide (-N₃) Reactive azide for click chemistry; chiral specificity.
(2S,3S)-2-Amino-3-hydroxybutanoic acid C₄H₉NO₃ 119.12 Hydroxyl (-OH) Found in bacterial metabolomes; potential β-hydroxy acid biosynthesis role.
(2S,3R)-3-Acetoxy-2-aminobutanoic acid C₆H₁₁NO₄ 161.16 Acetoxy (-OAc) Used in pharmaceutical intermediates; chiral auxiliary applications.

Structural Insights :

  • The azide group in this compound distinguishes it from hydroxy or acetoxy analogues, enabling unique reactivity in bioconjugation .
  • Stereochemical differences (e.g., 3S vs. 3R in acetoxy derivatives) significantly alter biological activity and synthetic utility .

Amino Acids with Bulky Side Chains

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Features Reference
(2S)-3-Methyl-2-(4-methylbenzenesulfonamido)butanoic acid C₁₂H₁₇NO₄S 271.34 Sulfonamide (-SO₂NH-) Used in protease inhibition studies; bulky aromatic side chain.
(2S,3S)-2-Amino-3-methylpentanoic acid (L-Isoleucine derivative) C₆H₁₃NO₂ 131.17 Branched alkyl chain Exhibits conformational polymorphism in crystal structures.

Key Findings :

  • This compound lacks the steric bulk of sulfonamide or branched alkyl chains, making it more suitable for flexible peptide backbone modifications .

Amino Acids with Heterocyclic Modifications

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Features Reference
(2S)-2-[[(1S,2S)-2-Aminocyclohexyl]amino]butanamide C₂₇H₃₈N₄OS 466.68 Cyclohexyl-thiourea Used in pesticide testing; complex hydrogen-bonding networks.
(S)-Methyl 2-{(S)-2-[bis(4-methoxy-phenyl)methylideneamino]propanamido}-3-methylbutanoate C₂₄H₃₁N₃O₅ 441.53 Methoxy-aromatic Chiral catalyst in asymmetric synthesis; high enantioselectivity.

Comparative Analysis :

  • Unlike heterocyclic or aromatic derivatives, this compound prioritizes small-molecule reactivity over structural complexity, limiting its use in catalysis but enhancing metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S,3S)-2-amino-3-azidobutanoic acid
Reactant of Route 2
(2S,3S)-2-amino-3-azidobutanoic acid

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